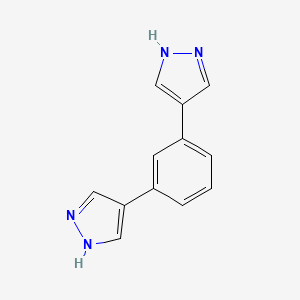

4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole

Overview

Description

The compound “4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” is a type of organic compound known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones were synthesized and characterized . The proposed method for the synthesis of these novel derivatives was convenient and gave a good yield .Molecular Structure Analysis

The molecular structure of “4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” can be represented by the formula C9H9BN2O2 . The InChI code for this compound is 1S/C9H9BN2O2/c13-10(14)9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6,13-14H, (H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” include a molecular weight of 187.99 . It has a density of 1.3±0.1 g/cm3, a boiling point of 484.1±55.0 °C at 760 mmHg, and a flash point of 246.5±31.5 °C .Scientific Research Applications

Application in Metal-Organic Frameworks (MOFs)

“1,3-Di(1H-pyrazol-4-yl)benzene” is used in the synthesis of organic ligands and MOFs . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in a variety of applications, including gas storage, separation, and catalysis .

Use in Photocatalytic Applications

This compound has been used in photocatalytic applications . Photocatalysis is a process in which light energy is used to speed up a reaction. This has a wide range of applications, including environmental remediation, water treatment, and energy production .

Antimicrobial Activity

Some derivatives of “1,3-Di(1H-pyrazol-4-yl)benzene” have shown promising antimicrobial activity . They have been evaluated for in vitro antibacterial and antifungal activity against various strains, showing comparable activity to reference drugs .

Use in Cancer Research

“4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” has been used in the development of potential anticancer agents . For example, it has been used in the design, synthesis, and evaluation of novel CDK2 inhibitors . CDK2 inhibitors are being investigated for their potential use in cancer treatment .

Application in Organic Light-Emitting Diodes (OLEDs)

“4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” has been used in the synthesis of platinum (II) complexes, which are efficient organic light-emitting structures . These complexes are important for modern photovoltaic devices .

Use in Neurological Research

This compound has been used in the development of positive allosteric modulators for the M4 mAChR . These modulators are being investigated for their potential use in the treatment of neurological disorders .

Future Directions

The future directions for “4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These could potentially show satisfactory efficacy and safety profiles .

properties

IUPAC Name |

4-[3-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-9(11-5-13-14-6-11)4-10(3-1)12-7-15-16-8-12/h1-8H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRYHHVNYJOBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CNN=C2)C3=CNN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

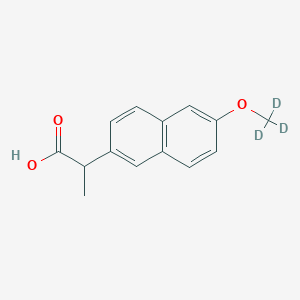

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175548.png)

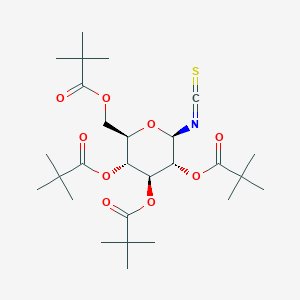

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3175581.png)

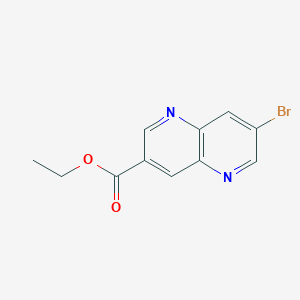

![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)

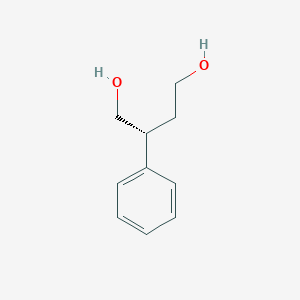

![[2-(2-Thienyl)phenyl]acetic acid](/img/structure/B3175636.png)